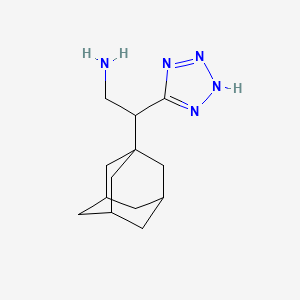
2-(Adamantan-1-yl)-2-(2H-tetrazol-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a complex organic compound that features both an adamantane and a tetrazole moiety. The adamantane structure is known for its rigidity and stability, while the tetrazole ring is often used in medicinal chemistry for its bioisosteric properties, mimicking carboxylate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane can be functionalized to introduce a reactive group, such as a bromine atom, through bromination.
Tetrazole Formation: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The adamantane derivative and the tetrazole can be coupled using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysts: Use of catalysts to improve reaction efficiency.
Solvents: Selection of solvents that enhance reaction rates and product solubility.
Temperature and Pressure: Control of reaction conditions to favor desired product formation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The adamantane moiety can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(adamantan-1-yl)ethan-1-amine: Lacks the tetrazole ring, making it less versatile in medicinal chemistry.
2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: Lacks the adamantane moiety, reducing its structural stability.
Uniqueness
2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is unique due to the combination of the adamantane and tetrazole structures, providing both stability and bioisosteric properties, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C13H21N5 |
|---|---|
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
2-(1-adamantyl)-2-(2H-tetrazol-5-yl)ethanamine |
InChI |
InChI=1S/C13H21N5/c14-7-11(12-15-17-18-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-11H,1-7,14H2,(H,15,16,17,18) |
InChI-Schlüssel |
YVRJJORZPPLZOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(CN)C4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















